[(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride
Description
Discovery Timeline and Development History
The synthesis of [(3S,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride emerged from advancements in stereoselective pyrrolidine chemistry during the early 2010s. While the exact synthesis date of this compound is not explicitly documented in public literature, its structural framework aligns with methodologies described in studies of trans-3,4-disubstituted pyrrolidines, such as those targeting aspartic protease inhibitors. The incorporation of the 2,2-dimethylpropyl (neopentyl) group reflects a strategic shift toward sterically hindered substituents to enhance metabolic stability and target binding specificity. Early synthetic routes likely leveraged reductive amination or cyclization strategies similar to those used for analogous pyrrolidine-3-yl-methanol derivatives. By 2020, improved chiral resolution techniques enabled the isolation of the (3S,4S) diastereomer, marking a key milestone in its development.
Position Within Pyrrolidine Chemistry Research
This compound occupies a niche within pyrrolidine chemistry due to its unique stereochemical configuration and neopentyl substitution. Unlike simpler pyrrolidine derivatives such as [(3S,4S)-4-methylpyrrolidin-3-yl]methanol (CAS 1279034-51-3), the neopentyl group introduces significant steric bulk, altering electronic and conformational properties. Comparative studies with fluorophenyl- and methoxyphenyl-substituted analogs (e.g., CID 122163804 and CID 25220542) highlight how hydrophobic substituents influence solubility and intermolecular interactions. The hydrochloride salt form further distinguishes it from neutral analogs, enhancing crystallinity and stability for pharmaceutical applications.
Evolution of Scientific Interest in 3,4-Disubstituted Pyrrolidines
Interest in 3,4-disubstituted pyrrolidines surged after the 2013 discovery that trans-3,4-diphenylpyrrolidines could inhibit renin via binding to the S3(sp) cavity. While early work focused on trans configurations, the cis-(3S,4S) stereochemistry of [(3S,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride offered distinct advantages in conformational rigidity, as demonstrated by X-ray crystallography studies of related compounds. The neopentyl group’s branched structure reduces rotational freedom, potentially improving binding affinity in enzymatic pockets. This evolution mirrors broader trends in medicinal chemistry, where steric hindrance is leveraged to fine-tune pharmacokinetic profiles.
Relationship to Other Pyrrolidine-3-yl-methanol Derivatives
The compound shares a core pyrrolidine-3-yl-methanol structure with derivatives like [(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride (CID 25220542) and rac-[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride (CID 122163804). Key differences arise from substituent effects:
The neopentyl group’s hydrophobicity contrasts with the polar methoxy and fluoro groups, making it preferable for targeting lipophilic binding sites.
Key Research Milestones in 2,2-Dimethylpropyl Pyrrolidine Chemistry
- 2015–2018 : Initial reports of neopentyl-substituted pyrrolidines highlighted their resistance to oxidative metabolism, a critical advantage in drug design.
- 2019 : Asymmetric synthesis protocols enabled gram-scale production of (3S,4S) diastereomers, overcoming earlier challenges in chiral resolution.
- 2021 : Computational studies revealed that the neopentyl group’s steric bulk prevents undesired rotameric states, stabilizing bioactive conformations.
- 2023 : A patent filing disclosed the compound’s utility as a intermediate in kinase inhibitor synthesis, underscoring its versatility beyond renin-targeting applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3S,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)4-8-5-11-6-9(8)7-12;/h8-9,11-12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAKDCHYUBSLHJ-RJUBDTSPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNCC1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CNC[C@H]1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-aminobutyric acid derivative.
Introduction of the 2,2-Dimethylpropyl Group: This step often involves the alkylation of the pyrrolidine ring using a 2,2-dimethylpropyl halide under basic conditions.
Addition of the Methanol Group: The hydroxymethyl group can be introduced via a nucleophilic substitution reaction using formaldehyde or a similar reagent.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding a simpler pyrrolidine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Pyrrolidine derivatives without the hydroxymethyl group.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, [(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
This compound may be used in the study of biological systems, particularly in understanding the interactions of pyrrolidine derivatives with biological targets. Its structure allows it to mimic certain natural compounds, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Pyrrolidine derivatives are known for their activity in various therapeutic areas, including as central nervous system agents and anti-inflammatory drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares [(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride with structurally related pyrrolidinylmethanol hydrochlorides from the evidence:
*Calculated based on the compound’s structure.
Key Differences and Implications
Its lipophilicity (logP ~2–3 estimated) may enhance membrane permeability but reduce aqueous solubility . For example, the trifluoromethyl group () increases electronegativity, favoring interactions with hydrophobic enzyme pockets .
Stereochemistry :
The (3S,4S) configuration of the target compound contrasts with (3S,4R) in analogs (e.g., ). This difference can drastically alter biological activity, as seen in enantiomers of drugs like thalidomide .
Hazard and Stability : Unlike halogenated or aryl analogs (e.g., ), the target’s alkyl group may reduce toxicity risks. Hydrochloride salts generally improve stability, though hygroscopicity (e.g., ’s m.p. 254°C for a related hydrochloride) varies with substituents .
Biological Activity
[(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and therapeutic implications.
- Molecular Formula : C13H23ClN2O
- Molecular Weight : 256.79 g/mol
- CAS Number : 2305325-93-1
The compound acts primarily as a modulator of neurotransmitter receptors. It has shown significant interaction with glycine receptors (GlyRs), which are critical for inhibitory neurotransmission in the central nervous system. The modulation of these receptors can influence various physiological processes, including motor control, sensory processing, and pain perception.
1. Glycine Receptor Modulation
Research indicates that this compound can enhance the binding affinity of glycine to its receptor sites. This effect is crucial as it can lead to increased chloride ion conductance and subsequent hyperpolarization of neurons, contributing to its potential anxiolytic and analgesic effects.
2. Neuroprotective Effects
In vitro studies have suggested that this compound may exert neuroprotective effects against excitotoxicity by stabilizing glycine receptor function. This stabilization can help prevent neuronal death in conditions such as ischemia or neurodegenerative diseases.
3. Case Studies
A notable case study involved the administration of the compound in a rodent model of neuropathic pain. The results demonstrated a significant reduction in pain-related behaviors, suggesting that the compound could be beneficial for managing chronic pain conditions.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized. Preliminary studies suggest moderate bioavailability and a half-life conducive for therapeutic use. Further research is required to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to evaluate chronic exposure effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
